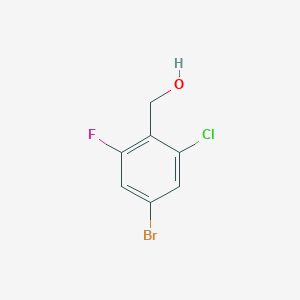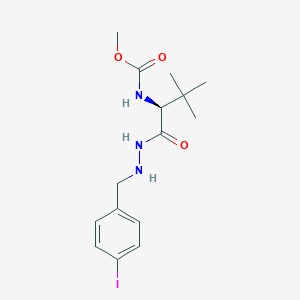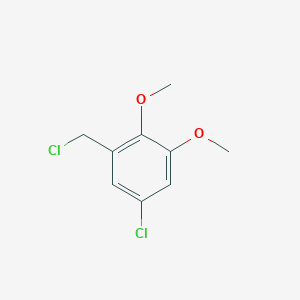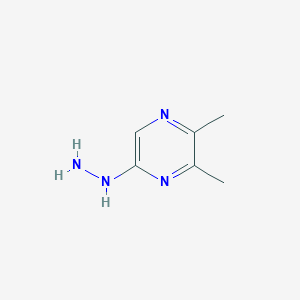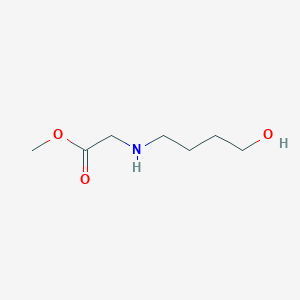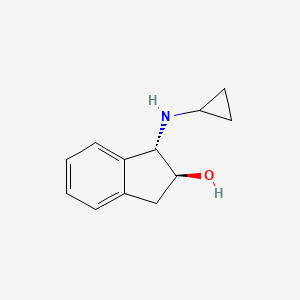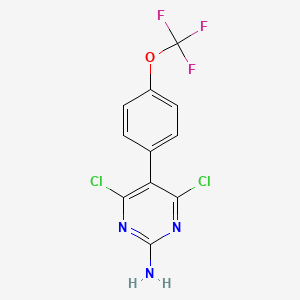
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H6Cl2F3N3O It is known for its unique structural features, which include a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a trifluoromethoxyphenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloropyrimidine and 4-(trifluoromethoxy)aniline.
Coupling Reaction: The key step involves a coupling reaction between 4,6-dichloropyrimidine and 4-(trifluoromethoxy)aniline.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (e.g., 100°C) to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: This compound shares a similar pyrimidine core but lacks the chlorine and trifluoromethoxy substituents.
4,6-Dichloro-2-aminopyrimidine: This compound has chlorine atoms at positions 4 and 6 but lacks the trifluoromethoxyphenyl group.
Uniqueness
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and trifluoromethoxy substituents, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H6Cl2F3N3O |
|---|---|
Molecular Weight |
324.08 g/mol |
IUPAC Name |
4,6-dichloro-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-1-3-6(4-2-5)20-11(14,15)16/h1-4H,(H2,17,18,19) |
InChI Key |
CJXMGWRWGHJYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2Cl)N)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


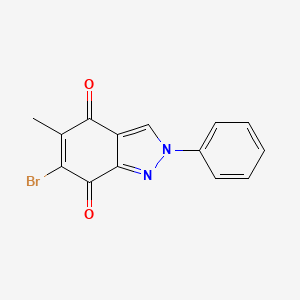
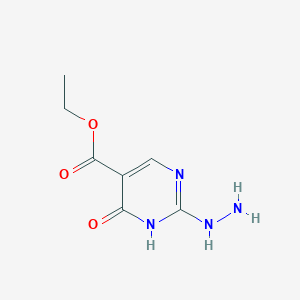
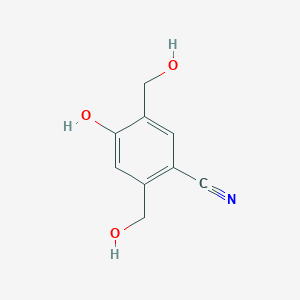
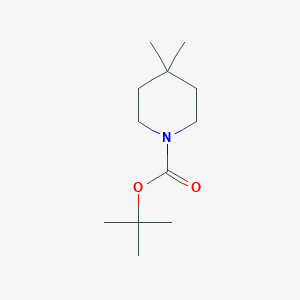
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)

